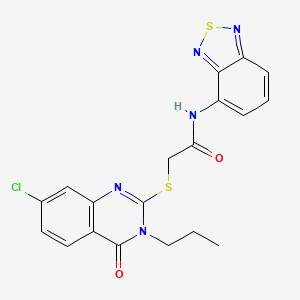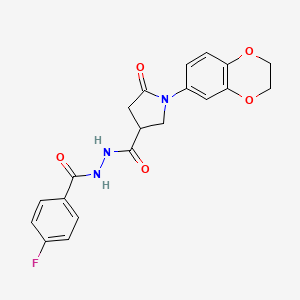![molecular formula C19H20N2O5 B7453128 [2-(2-Benzoylhydrazinyl)-2-oxoethyl] 3-(4-methylphenoxy)propanoate](/img/structure/B7453128.png)
[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 3-(4-methylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 3-(4-methylphenoxy)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BOPP and is a prodrug of a potent anticancer drug, 2-(2-benzoylhydrazinyl)-2-oxo-N-(3,3,3-trifluoropropyl) acetamide (BTH-1). BTH-1 is a histone deacetylase inhibitor that has shown promising results in preclinical studies.
Mechanism of Action
BTH-1, the active drug released from BOPP, exerts its anticancer effects by inhibiting histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been implicated in the development and progression of cancer. By inhibiting HDACs, BTH-1 promotes the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
BOPP has been shown to have low toxicity in normal cells, while exhibiting potent anticancer activity against cancer cells. In preclinical studies, BOPP has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. BOPP has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of BOPP is its ability to selectively deliver the active drug to cancer cells, thereby reducing the systemic toxicity associated with traditional chemotherapy. BOPP has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the synthesis of BOPP is complex and time-consuming, which may limit its use in large-scale studies. Additionally, the efficacy of BOPP may be influenced by factors such as tumor heterogeneity and drug resistance, which may limit its clinical utility.
Future Directions
Despite the promising results obtained in preclinical studies, further research is needed to fully understand the potential applications of BOPP in cancer therapy. Future studies could focus on optimizing the synthesis of BOPP to improve its scalability and reduce its cost. Additionally, studies could investigate the efficacy of BOPP in combination with other anticancer agents, as well as its potential applications in other diseases such as neurodegenerative disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of BOPP in humans, which could pave the way for its approval as a novel anticancer therapy.
Synthesis Methods
The synthesis of BOPP involves a multi-step process that includes the reaction of 3-(4-methylphenoxy)propanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-benzoylhydrazinyl)-2-oxoethylamine to form the intermediate product, which is subsequently treated with triethylamine and acetic anhydride to yield the final product, BOPP.
Scientific Research Applications
BOPP has been extensively studied for its potential applications in cancer therapy. As a prodrug of BTH-1, BOPP can selectively deliver the active drug to cancer cells, thereby reducing the systemic toxicity associated with traditional chemotherapy. Preclinical studies have shown that BOPP has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
[2-(2-benzoylhydrazinyl)-2-oxoethyl] 3-(4-methylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-14-7-9-16(10-8-14)25-12-11-18(23)26-13-17(22)20-21-19(24)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHETVKNXVLTXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)OCC(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7453047.png)
![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methyl-2-(4-oxo-3H-phthalazin-1-yl)acetamide](/img/structure/B7453048.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7453053.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B7453056.png)
![[2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-(1H-indol-3-yl)acetate](/img/structure/B7453061.png)
![2-[[(Z)-2-chloro-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B7453065.png)
![N-[(E)-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylideneamino]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7453078.png)
![6-chloro-N-[(4-chlorophenyl)(cyclopropyl)methyl]pyridine-3-sulfonamide](/img/structure/B7453085.png)
![[2-(2,5-Diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate](/img/structure/B7453100.png)
![N-[2-chloro-6-(trifluoromethyl)phenyl]-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7453103.png)


![N-[1-(4-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7453134.png)
![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7453135.png)